molecular formula C12H10N4O2 B2669318 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile CAS No. 338411-79-3

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile

Cat. No.: B2669318
CAS No.: 338411-79-3
M. Wt: 242.238
InChI Key: OSKRZJCPXXGLKR-OVCLIPMQSA-N
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Description

The compound 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile features a nicotinonitrile core substituted with a methoxy group at the 4-position and a pyrrole ring bearing a hydroxyimino-methyl moiety at the 2-position.

Properties

IUPAC Name

2-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-11-4-5-14-12(10(11)7-13)16-6-2-3-9(16)8-15-17/h2-6,8,17H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRZJCPXXGLKR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile typically involves a multi-step process. One common method includes the condensation reaction between 1H-pyrrole-1-carbaldehyde oxime and 4-methoxynicotinonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related hydroxyimino-containing molecules from the provided evidence, focusing on synthesis, spectral data, substituent effects, and hydrogen-bonding patterns.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Nicotinonitrile 4-methoxy, 2-(hydroxyimino-methyl)-pyrrole Hydroxyimino, nitrile, methoxy, pyrrole
N-[2-(4-imidazolyl)-ethyl]-propanamide Propanamide 3,5-dibromo-4-hydroxyphenyl, hydroxyimino, imidazole-ethyl Hydroxyimino, amide, bromophenol
Tri-O-methyl-dibromohemibastadin-1 Hemibastadin analog 3,5-dibromo-4-methoxyphenyl, methylated oxime, methoxy groups Methylated oxime, bromophenol, methoxy
N-cyclohexyl-propanamide Propanamide 3,5-dibromo-4-hydroxyphenyl, hydroxyimino, cyclohexyl Hydroxyimino, amide, bromophenol

Key Observations

Substituent Effects on Reactivity and Bioactivity The target compound’s nicotinonitrile core and pyrrole ring distinguish it from the propanamide-based analogs in –3. The nitrile group may enhance metabolic stability compared to amide-containing analogs . Brominated phenyl rings in –3 compounds contribute to halogen bonding and increased molecular weight, whereas the target compound’s methoxy and pyrrole groups prioritize hydrogen-bonding interactions and planar aromaticity .

Synthetic Approaches Hydroxyimino-containing compounds in –3 are synthesized via reactions with primary amines (e.g., cyclohexylamine, isobutylamine) or methylation of phenolic hydroxyls .

Spectral Data and Characterization Hydroxyimino protons in –3 compounds resonate at δ ~11.8–14.3 ppm in $ ^1H $-NMR (DMSO-d6), consistent with strong hydrogen bonding . The target compound’s hydroxyimino proton is expected to exhibit similar deshielding. ESI-MS data for analogs (e.g., [M+H]$^+$ m/z 435.1–672.9 ) suggest the target compound’s molecular ion would align with its calculated mass (~290–330 g/mol), depending on isotopic composition.

Hydrogen-Bonding Patterns Hydroxyimino groups in –3 form intramolecular hydrogen bonds with adjacent amide or phenolic oxygen atoms, stabilizing planar conformations . The target compound’s hydroxyimino-methyl-pyrrole moiety may similarly interact with the nitrile or methoxy oxygen, influencing crystal packing and solubility.

Research Implications and Limitations

  • Bioactivity Potential: Brominated analogs in –3 exhibit antimicrobial and cytotoxic properties, suggesting the target compound’s nitrile and pyrrole groups could confer unique bioactivity profiles.
  • Synthetic Challenges: Regioselective functionalization of the pyrrole ring and stabilization of the hydroxyimino group under reaction conditions remain underexplored in the evidence.

Biological Activity

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile (CAS: 338411-79-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C12H10N4O2
  • Molar Mass : 242.23 g/mol
  • Synonyms : 3-Pyridinecarbonitrile, 2-[2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl]-4-methoxy-

The compound exhibits several biological activities through various mechanisms:

  • Cytotoxicity : Research indicates that derivatives of pyrrole compounds can induce cytotoxic effects on various cancer cell lines by:
    • Inducing DNA damage.
    • Arresting the cell cycle at the G2/M phase.
    • Triggering apoptosis through intrinsic pathways .
  • Antiangiogenic Activity : Compounds similar to 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis. This inhibition can reduce tumor growth by limiting blood supply .
  • Hybrid Molecule Formation : The compound can be part of hybrid molecules that combine different pharmacophores, enhancing its therapeutic potential against cancer by targeting multiple pathways simultaneously .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces DNA damage and apoptosis in cancer cells
AntiangiogenicInhibits VEGFR-2, reducing tumor blood supply
Cell Cycle ArrestArrests cells at G2/M phase
Hybrid PharmacophoresCombines multiple activities for enhanced efficacy

Case Studies

Several studies have explored the biological activity of compounds related to or derived from 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile:

  • Study on Cancer Cell Lines : A study demonstrated that a hybrid molecule incorporating a pyrrole moiety exhibited significant cytotoxicity against small-cell lung cancer cells (H526) in vitro and in xenograft models, showing reduced tumor growth and increased markers of DNA damage (γ-H2AX) in treated mice .
  • Assay Design Impact : Research highlighted the importance of assay design in evaluating the biological activity of compounds like this one. The study emphasized that unexpected activities can emerge from comprehensive assay strategies, leading to a reevaluation of the compound's potential therapeutic applications .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile?

Methodological Answer:
The compound can be synthesized via condensation reactions between pyrrole derivatives and nicotinonitrile precursors. Key steps include:

  • Hydroxyimino Group Introduction : React a pyrrole-2-carbaldehyde intermediate with hydroxylamine to form the hydroxyimino moiety .
  • Nicotinonitrile Functionalization : Use nucleophilic aromatic substitution to introduce the methoxy group at the 4-position of the pyridine ring .
  • Coupling Reactions : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrrole and nicotinonitrile moieties, ensuring optimal pH (6.5–7.5) and anhydrous conditions to prevent side reactions .
    Critical Parameter : Reaction temperature (60–80°C) and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of hydroxyimino (N–O stretch at ~1630 cm⁻¹) and nitrile (C≡N stretch at ~2220 cm⁻¹) groups .
  • 1H/13C-NMR : Identify pyrrole protons (δ 6.5–7.5 ppm) and methoxy signals (δ 3.8–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in the aromatic region .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
While specific safety data for this compound are limited, analogs suggest:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential nitrile toxicity .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., substituent position on pyrrole/nicotinonitrile) influence bioactivity?

Methodological Answer:

  • Pyrrole Modifications : Electron-withdrawing groups (e.g., –NO₂) at the 2-position enhance metabolic stability but may reduce solubility. Hydroxyimino groups improve metal-chelation capacity, relevant for antioxidant assays .
  • Nicotinonitrile Modifications : Methoxy at the 4-position increases lipophilicity, affecting membrane permeability. Replace with polar groups (e.g., –OH) to improve aqueous solubility for in vitro studies .
    Data Analysis Tip : Use QSAR models to correlate substituent effects with activity trends .

Advanced: What in vitro assays are optimal for evaluating antioxidant potential?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging at 517 nm. Prepare a 0.1 mM DPPH solution in ethanol and incubate with the compound (10–100 µM) for 30 min. IC50 values < 50 µM indicate strong activity .
  • FRAP Assay : Monitor Fe³⁺ reduction at 593 nm. Use ascorbic acid as a standard. A FRAP value > 80% of the standard suggests significant antioxidant capacity .
    Pitfall : Account for auto-oxidation of hydroxyimino groups by including blank controls.

Advanced: How can contradictions in metabolic stability data be resolved?

Methodological Answer:

  • Microsomal Stability Assays : Compare liver microsomes from different species (e.g., human vs. rat) to identify species-specific metabolism .
  • LC-MS/MS Analysis : Detect metabolites formed via hydroxylation (Phase I) or glucuronidation (Phase II). Use isotopic labeling to track degradation pathways .
  • pH-Dependent Studies : Hydroxyimino tautomerization (oxime ↔ nitroso) varies with pH, affecting metabolic half-life. Optimize buffer conditions (pH 7.4 for physiological relevance) .

Advanced: What computational tools predict drug-likeness and ADMET properties?

Methodological Answer:

  • SwissADME : Evaluate Lipinski’s Rule of Five and bioavailability scores. The compound’s logP (~2.5) and topological polar surface area (~90 Ų) suggest moderate permeability .
  • ADMETlab 2.0 : Predict CYP450 inhibition (e.g., CYP3A4) and hERG channel binding risks. Hydroxyimino groups may increase hepatotoxicity; validate with in vitro assays .
  • Molecular Docking : Use AutoDock Vina to assess binding to antioxidant enzymes (e.g., SOD, catalase) .

Advanced: How to address tautomerism in the hydroxyimino group during structural analysis?

Methodological Answer:

  • X-ray Crystallography : Resolve E/Z isomerism in the solid state. For the target compound, the Z-configuration is thermodynamically favored .
  • Dynamic NMR : Monitor tautomeric equilibria in solution (DMSO-d6, 298–333 K). Chemical shift differences > 0.5 ppm indicate tautomeric interconversion .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare relative stabilities of tautomers .

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